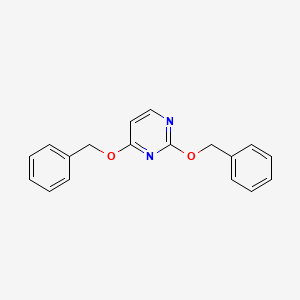
2,4-Bis(benzyloxy)pyrimidine
Overview
Description
Synthesis Analysis
Several synthetic methods exist for producing 2,4-Bis(benzyloxy)pyrimidine. Notably, oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation have been employed to access this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine core with two benzyloxy groups attached. The compound’s empirical formula is C18H16N2O2, and its molecular weight is 292.33 g/mol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo oxidative annulation, three-component coupling, and intermolecular oxidation reactions to yield diverse derivatives .
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis of Acyclic Nucleosides : 2,4-Bis(benzyloxy)pyrimidine has been used in the synthesis of various acyclic nucleosides. These nucleosides are significant due to their potential biological activities. One approach involved treating dimethoxypyrimidine with 1,3-bis-(benzyloxy)-2-propanone to yield specific pyrimidine derivatives (Hsu, Wise, Kucera, Drach, & Townsend, 1992).
- Structural Analysis in Hydrogen Bonding Studies : Studies on hydrogen bonding in pyrimidine derivatives, including 2-benzylamino-4,6-bis(benzyloxy)pyrimidine, provided insights into molecular interactions. These findings are valuable for understanding molecular structures and properties (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).
Biological Activities and Pharmaceutical Applications
- Inhibitors of Enzymes and Viral Activities : Compounds derived from this compound demonstrated inhibitory activities against various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. They also showed anti-viral properties, particularly against human immunodeficiency virus (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
- Antiproliferative and Antiviral Activity : Derivatives of this compound have been evaluated for their antiproliferative and antiviral activities, showing significant potential against various viruses and cancer cell lines (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Chemical Properties and Interactions
- Supramolecular Synthons and Multiple Noncovalent Interactions : Studies on 2,4-bis(acylamino)pyrimidines, a category involving this compound, explored their role in supramolecular chemistry. These compounds demonstrate significant intermolecular interactions, which are crucial for understanding anddeveloping molecular assemblies and materials (Ośmiałowski, Kolehmainen, Ikonen, Valkonen, Kwiatkowski, Grela, & Haapaniemi, 2012).
Synthesis of Novel Compounds
- Development of Novel Antimicrobial Agents : Research involving the synthesis of pyrimidinyl bis(benzazoles) revealed the potential of compounds derived from this compound in creating new antimicrobial agents. These derivatives displayed higher activity than their counterparts, demonstrating their significance in medicinal chemistry (Seenaiah, Rekha, Padmaja, & Padmavathi, 2017).
- Creation of Organochalcogen-Based Multifunctional Derivatives : The synthesis of new organochalcogen (Se or Te) based multifunctional pyrimidine derivatives, including this compound, led to the development of compounds with diverse applications in organic electronics and materials science (Arora, Bhasin, Mehta, Sharma, Bhasin, Jacob, Félix, & Neogi, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4-Bis(benzyloxy)pyrimidine is the molecular chaperone HSP90 . HSP90 plays an essential role in cancer occurrence and development, making it an important target for the development of anticancer drugs .
Mode of Action
This compound acts as an inhibitor of HSP90 . It binds to the N-terminus of HSP90, leading to the degradation of client proteins such as AKT and ERK . This results in a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .
Biochemical Pathways
The inhibition of HSP90 by this compound affects the protein homeostasis within cells . HSP90 is a molecular chaperone that regulates the conformation and quality of client proteins . By inhibiting HSP90, this compound disrupts these processes, leading to the degradation of client proteins and a decrease in the heat shock response .
Pharmacokinetics
The compound’s molecular weight of 29234 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the degradation of client proteins and a decrease in the heat shock response . This can lead to antiproliferative activity against multiple breast cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used to synthesize compounds like this compound, is known to be influenced by the choice of boron reagents . Additionally, the stability of this compound may be affected by storage conditions, with optimal storage being sealed in a dry environment at room temperature .
properties
IUPAC Name |
2,4-bis(phenylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMTZUCWZADKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440123 | |
| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7306-79-8 | |
| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4-bis(benzyloxy)pyrimidine used to create compounds that inhibit specific enzymes?
A: this compound serves as a versatile starting point for synthesizing substituted pyrimidines, a class of compounds known to exhibit diverse biological activities. Research shows that lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine followed by reactions with specific electrophiles, like diphenyl diselenide or diphenyl disulfide, can yield 5-substituted pyrimidine derivatives. [] Further modifications, like introducing phenylselenenyl or phenylthio groups at the 5-position, led to the creation of compounds like 5-(phenylselenenyl)uracil (PSU) and 5-(phenylthio)uracil (PTU), which demonstrated inhibitory activity against dihydrouracil dehydrogenase (DHUDase). []
Q2: What makes the synthetic route using this compound advantageous for creating a series of 6-phenylthio-2,4-disubstituted pyrimidines?
A: While previous methods relied on expensive reagents and demanding reaction conditions, utilizing this compound offers a more practical approach. [] The synthesis starts with readily available barbituric acid, which is converted to 6-phenylthio-2,4-dichloropyrimidine through a series of steps. This key intermediate can then undergo aromatic nucleophilic substitution reactions with various oxygen and nitrogen nucleophiles, allowing for the efficient preparation of a diverse library of 6-phenylthio-2,4-disubstituted pyrimidines. [] This streamlined approach provides a significant advantage for exploring the structure-activity relationship of these compounds and their potential as antiviral, antitumor, or antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)


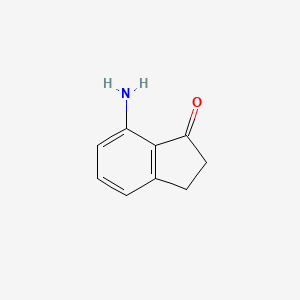
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
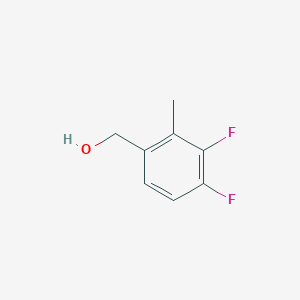
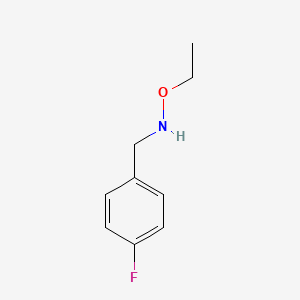

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
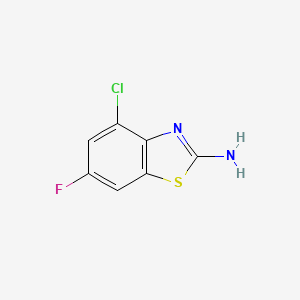
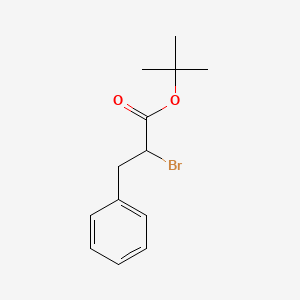

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)